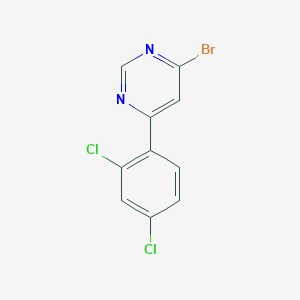
4-溴-6-(2,4-二氯苯基)嘧啶
描述
“4-Bromo-6-(2,4-dichlorophenyl)pyrimidine” is a type of pyrimidine derivative. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . The exact molecular structure of “4-Bromo-6-(2,4-dichlorophenyl)pyrimidine” would require more specific information or advanced computational chemistry tools to determine.Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are diverse and can be complex. For instance, the reaction of pyrimidines with organolithium reagents can lead to a variety of products . More specific information about the chemical reactions of “4-Bromo-6-(2,4-dichlorophenyl)pyrimidine” would require detailed experimental data or advanced computational chemistry tools.科学研究应用
合成和可扩展制备:相关嘧啶衍生物的合成,如6-溴-4-氯噻吩[2,3-d]嘧啶,涉及到Gewald反应和溴化等方法。这些过程对于从基础化学品开始创造化合物,在各种化学应用中起着关键作用 (Bugge et al., 2014)。
光谱方法开发:已经开发了紫外-可见(UV-VIS)光谱方法用于估计嘧啶衍生物,表明它们在分析化学中的重要性,用于精确和快速测定 (Chaudhary et al., 2014)。
抗病毒活性:某些嘧啶衍生物显示出对逆转录病毒的抑制活性,突显了它们在抗病毒研究中的潜力 (Hocková等,2003)。
杂环化学:从相关嘧啶化合物中创造新的融合三环杂环化合物,如嘧啶并[5,4-e][1,4]噻吩,表明这些衍生物在开发新的化学结构中的作用 (Bazazan et al., 2013)。
抗菌和镇痛效果:对取代嘧啶的研究,包括结构类似于4-溴-6-(2,4-二氯苯基)嘧啶的化合物,已经显示出在抗菌活性和止痛方面取得了有希望的结果 (Waheed et al., 2008)。
含金属和三氟甲基取代嘧啶:关于含金属和三氟甲基基团的嘧啶化合物的生成和功能化研究展示了嘧啶衍生物在先进有机化学中的多功能性 (Schlosser等,2006)。
未来方向
The future directions for “4-Bromo-6-(2,4-dichlorophenyl)pyrimidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
作用机制
Target of Action
Pyrimidine derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding to nucleic acids .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways, including dna synthesis, signal transduction, and enzymatic reactions .
Pharmacokinetics
Pyrimidine derivatives are generally well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Pyrimidine derivatives are known to exert a wide range of biological effects, including anti-inflammatory, antiviral, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
生化分析
Biochemical Properties
4-Bromo-6-(2,4-dichlorophenyl)pyrimidine is known to interact with several enzymes and proteins, influencing various biochemical reactions. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine, which can affect nerve signal transmission . Additionally, 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine has been shown to interact with other biomolecules, such as DNA topoisomerase II, influencing DNA replication and repair processes .
Cellular Effects
The effects of 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress by increasing the levels of ROS, which can lead to cellular damage and apoptosis . Furthermore, 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine affects gene expression by modulating the activity of transcription factors and other regulatory proteins . This modulation can result in altered cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its role in modulating nerve signal transmission. Additionally, the compound can inhibit DNA topoisomerase II by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby interfering with DNA replication and repair . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term exposure to the compound has been shown to result in sustained inhibition of acetylcholinesterase activity and prolonged oxidative stress in cells . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine vary with dosage. At lower doses, the compound can effectively inhibit acetylcholinesterase activity without causing significant adverse effects . At higher doses, it can induce toxic effects, including severe oxidative stress, cellular damage, and behavioral changes . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential toxicity.
Metabolic Pathways
4-Bromo-6-(2,4-dichlorophenyl)pyrimidine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites produced can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 4-Bromo-6-(2,4-dichlorophenyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
4-Bromo-6-(2,4-dichlorophenyl)pyrimidine exhibits specific subcellular localization patterns. It has been observed to accumulate in the cytoplasm and nucleus, where it can exert its biochemical effects . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular localization is critical for its activity and function within the cell.
属性
IUPAC Name |
4-bromo-6-(2,4-dichlorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)7-2-1-6(12)3-8(7)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXZGPWZPZTPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


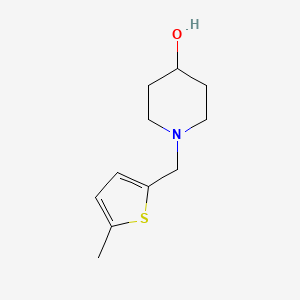
![1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475520.png)
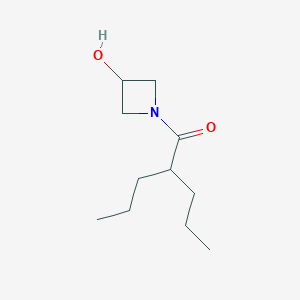
![1-({[(5-Methylfuran-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475525.png)
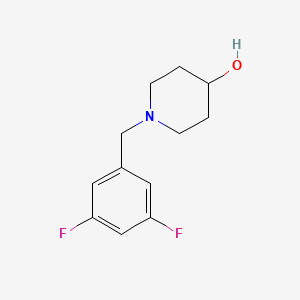
![1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475528.png)
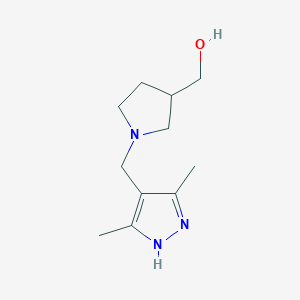
![3-{[(1-Hydroxycyclobutyl)methyl]amino}propane-1,2-diol](/img/structure/B1475530.png)
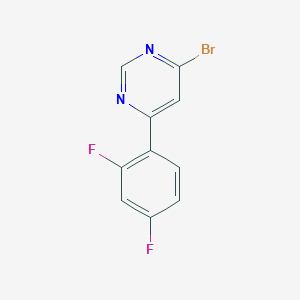

amine](/img/structure/B1475537.png)
![1-[(Cycloheptylamino)methyl]cyclobutan-1-ol](/img/structure/B1475538.png)
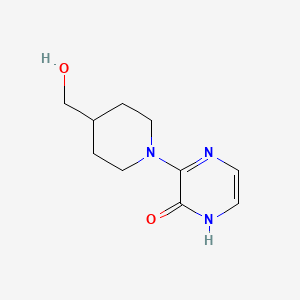
amine](/img/structure/B1475540.png)
